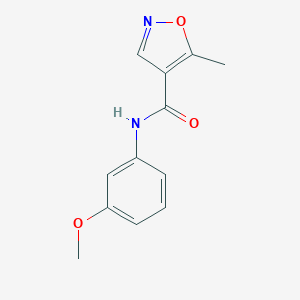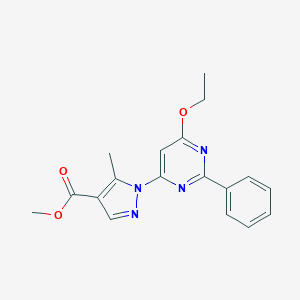
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCNFN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
作用机制
The mechanism of action of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to reduce oxidative stress and inflammation, which are both involved in neurodegenerative diseases. In diabetes, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
实验室实验的优点和局限性
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent effects in various assays. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have low toxicity in cell culture and animal models, which makes it a promising candidate for further studies. However, there are also some limitations to using 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is also relatively insoluble in water, which can make it challenging to use in certain assays.
未来方向
For 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide research include the development of derivatives with improved solubility and potency, the study of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide in combination with other compounds, and further studies to determine its potential as a therapeutic agent.
合成方法
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide can be synthesized by a multistep process starting from 1-naphthylamine. The first step involves the formation of 1-naphthyl-2,6-dichloro-5-nitrosoacetanilide by reacting 1-naphthylamine with 2,6-dichloro-5-nitrosoacetanilide. The nitroso group is then reduced to an amine group to form 1-naphthyl-2,6-dichloro-5-aminoacetanilide. This compound is then reacted with nicotinic acid to form 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide.
科学研究应用
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In neurodegenerative diseases, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
属性
产品名称 |
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide |
|---|---|
分子式 |
C16H9Cl2FN2O |
分子量 |
335.2 g/mol |
IUPAC 名称 |
2,6-dichloro-5-fluoro-N-naphthalen-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-11(8-12(19)15(18)21-14)16(22)20-13-7-3-5-9-4-1-2-6-10(9)13/h1-8H,(H,20,22) |
InChI 键 |
MUEXUQSYKDWDIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)
![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)

![Phenyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ether](/img/structure/B287478.png)